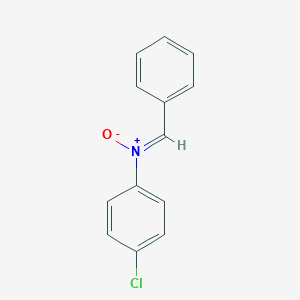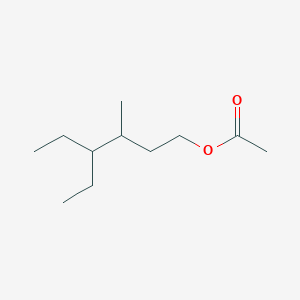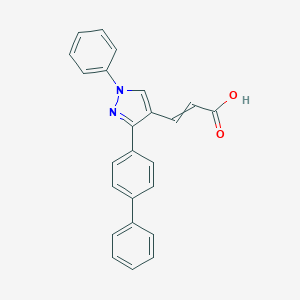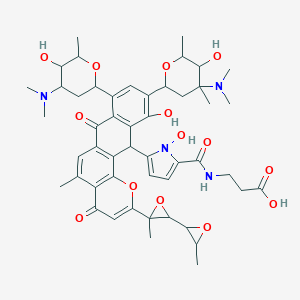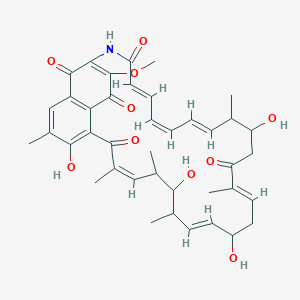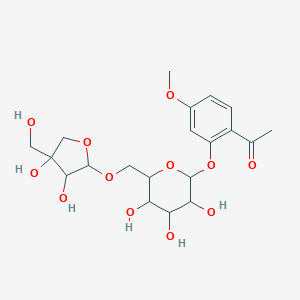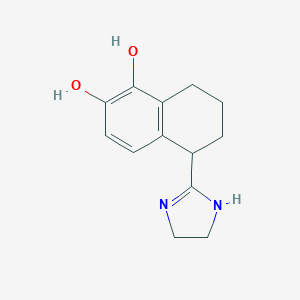
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, commonly known as 5,6-DHT, is a neurotoxin that is used in scientific research to selectively destroy noradrenergic and serotonergic neurons in the brain. It is a potent and selective neurotoxin that has been widely used in animal models to study the role of these neurotransmitters in various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of 5,6-DHT involves the selective destruction of noradrenergic and serotonergic neurons in the brain. This is achieved through the uptake of 5,6-DHT by these neurons, followed by the formation of a reactive intermediate that leads to the destruction of the neuron.
Biochemical and Physiological Effects:
The selective destruction of noradrenergic and serotonergic neurons in the brain by 5,6-DHT has a number of biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in behavior, and changes in physiological processes such as heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-DHT in lab experiments include its potency and selectivity for noradrenergic and serotonergic neurons, which allows for precise manipulation of these neurotransmitter systems. However, the use of 5,6-DHT also has limitations, including the potential for off-target effects and the need for careful dosing and administration to avoid systemic toxicity.
Zukünftige Richtungen
There are a number of future directions for research involving 5,6-DHT. These include the use of 5,6-DHT in combination with other neurotoxins to selectively destroy multiple neurotransmitter systems, the development of new delivery methods to improve targeting and reduce off-target effects, and the use of 5,6-DHT in combination with other techniques such as optogenetics to study the role of specific neural circuits in behavior and disease.
Synthesemethoden
The synthesis of 5,6-DHT involves several steps, starting from the reaction of 2,3-dimethoxytoluene with ethyl vinyl ketone to form the corresponding ketone. This ketone is then converted to the corresponding imine, which is reduced with sodium borohydride to give the desired product, 5,6-DHT.
Wissenschaftliche Forschungsanwendungen
5,6-DHT has been widely used in scientific research to selectively destroy noradrenergic and serotonergic neurons in the brain. This has allowed researchers to study the role of these neurotransmitters in various physiological and pathological processes, including mood disorders, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
100449-07-8 |
|---|---|
Produktname |
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin |
Molekularformel |
C19H22FN3O3 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15) |
InChI-Schlüssel |
LYRNYBCBYWDTIF-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Kanonische SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Andere CAS-Nummern |
108149-68-4 |
Synonyme |
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




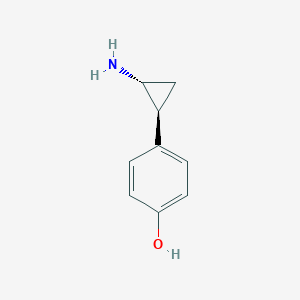
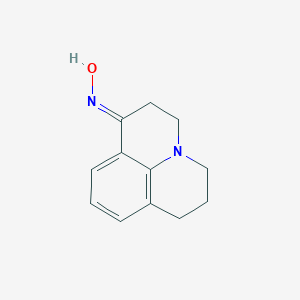
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
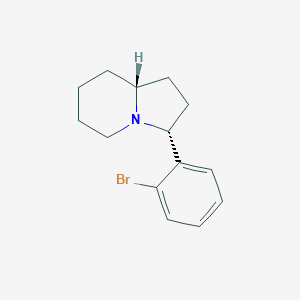

![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
